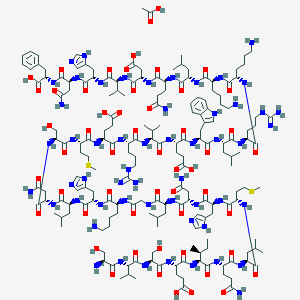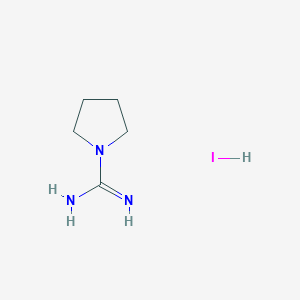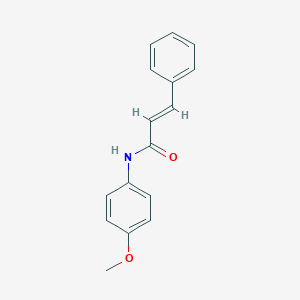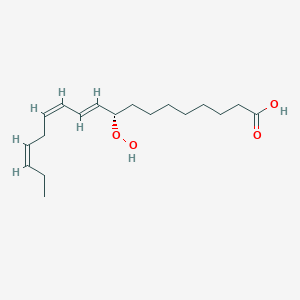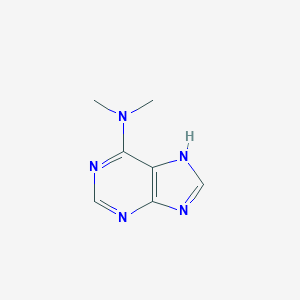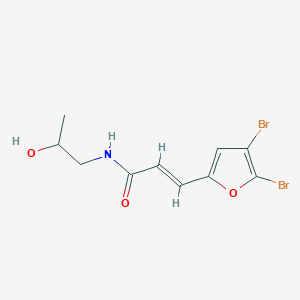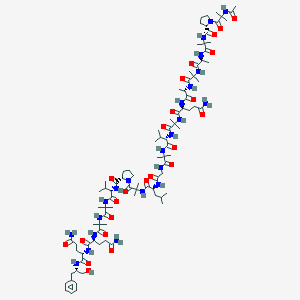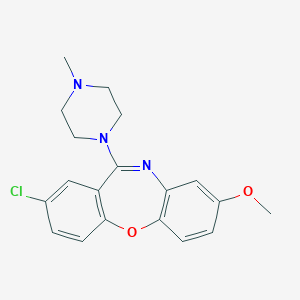![molecular formula C20H16FN5O4 B021718 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-74-8](/img/structure/B21718.png)
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes in the body, including neurotransmission, inflammation, and immune response. The adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mécanisme D'action
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 works by blocking the adenosine A2A receptor, which is involved in several physiological processes in the body. By inhibiting the receptor, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate neurotransmission, reduce inflammation, and alter immune response. The exact mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to have several biochemical and physiological effects in the body. In the brain, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate dopamine release and reduce the side effects of levodopa in Parkinson's disease. In peripheral tissues, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can reduce inflammation and alter immune response, suggesting its potential as an anti-inflammatory and immunomodulatory agent. 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has several advantages for use in lab experiments. It is a potent and selective adenosine A2A receptor antagonist, which allows for precise modulation of the receptor's activity. It is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be considered when designing experiments using 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261.
Orientations Futures
There are several future directions for research on 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261. One area of interest is its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and stroke. Another area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 and its effects on intracellular signaling pathways and gene expression.
Méthodes De Synthèse
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from its constituent parts. Enzymatic synthesis, on the other hand, involves using enzymes to catalyze specific chemical reactions in the synthesis process. Both methods have been used successfully to produce 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 in high yields and purity.
Applications De Recherche Scientifique
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to improve motor function and reduce the side effects of levodopa, a commonly used medication for the treatment of Parkinson's disease. In Huntington's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of the disease. In cancer, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
102212-74-8 |
|---|---|
Nom du produit |
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
Formule moléculaire |
C20H16FN5O4 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
9-[(4-fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H16FN5O4/c1-4-5-13-16(27)25(10-11-6-8-12(21)9-7-11)19-22-15-14(26(19)17(13)28)18(29)24(3)20(30)23(15)2/h1,6-9,27H,5,10H2,2-3H3 |
Clé InChI |
XIKDGYHJSKJGTG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
Synonymes |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-[(4-fluorophenyl)methyl]-6-hydroxy-1,3-dimethyl-7-(2-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



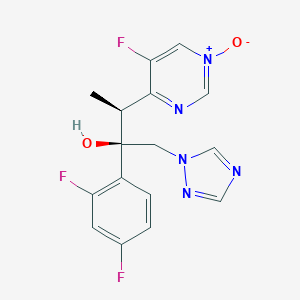
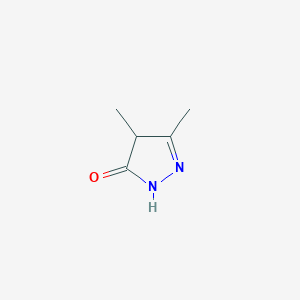
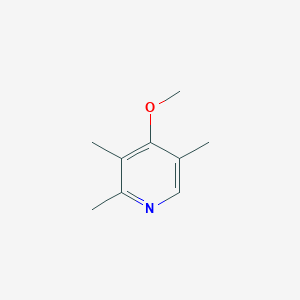
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
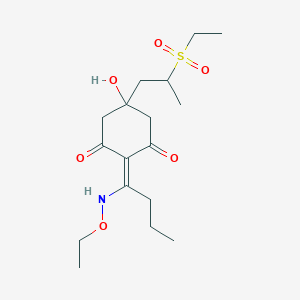
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
